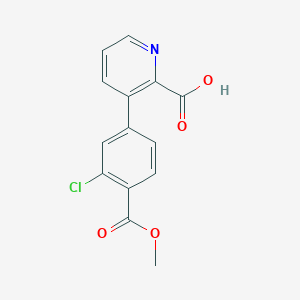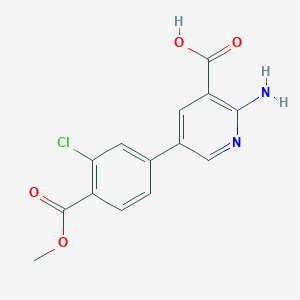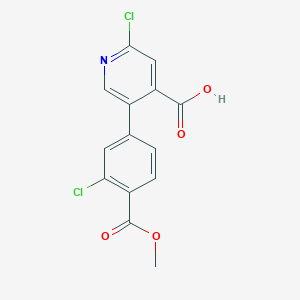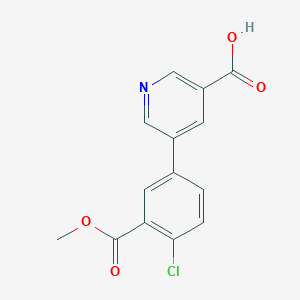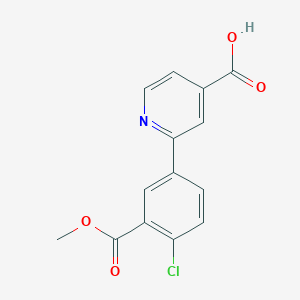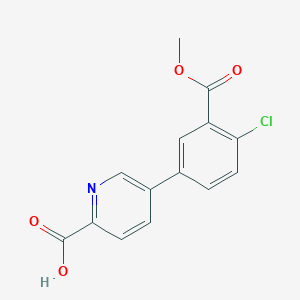
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%
描述
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid (5-CMPHIN) is a phenolic compound with a wide range of applications in both scientific research and the lab environment. It is a versatile and highly reactive chemical that is used in a variety of chemical reactions and processes, including synthesis of pharmaceuticals, coatings and adhesives, and in the production of polymers and plastics. The compound has also been studied for its potential applications in the medical field, including as an anti-inflammatory and anti-cancer agent. In
科学研究应用
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential applications in the medical field, including as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colorectal cancer cells. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential to reduce inflammation and oxidative stress, which are associated with a variety of chronic diseases.
作用机制
The exact mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to inhibit the activity of several other enzymes involved in inflammation and oxidative stress, including inducible nitric oxide synthase (iNOS), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of various types of cancer cells. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-bacterial and anti-fungal activity, as well as to be protective against liver injury.
实验室实验的优点和局限性
The main advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% in lab experiments are its high reactivity, its versatility, and its ability to be used in a wide range of chemical reactions and processes. However, there are also some limitations to consider. For example, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% is a highly reactive compound and must be handled with care. In addition, its potential toxicity and potential for causing skin and eye irritation must be taken into account when working with the compound.
未来方向
Given its potential applications in the medical field, there are a number of potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%. One possible direction is to further explore its potential as an anti-inflammatory and anti-cancer agent, as well as its potential to reduce oxidative stress. In addition, further research could be conducted to explore its potential to be used as an antimicrobial agent, as well as its potential to be used as an effective coating material. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% to be used in the production of polymers and plastics.
合成方法
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol with 2-hydroxyisonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 5-(3-chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, which can then be further reacted with an acid, such as hydrochloric acid, to produce the final product 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%.
属性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)8-3-2-7(4-11(8)15)10-6-16-12(17)5-9(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFNMGGLAJLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688339 | |
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-44-4 | |
| Record name | 4-Pyridinecarboxylic acid, 5-[3-chloro-4-(methoxycarbonyl)phenyl]-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261972-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



